molecular formula C8H15NO2 B1591035 1,4-Dioxaspiro[4.5]decan-8-amine CAS No. 97096-16-7

1,4-Dioxaspiro[4.5]decan-8-amine

Cat. No. B1591035
CAS RN: 97096-16-7
M. Wt: 157.21 g/mol
InChI Key: KDAFVGCPLFJMHY-UHFFFAOYSA-N
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Patent
US07662828B2

Procedure details

Benzyl-(1,4-dioxa-spiro[4.5]dec-8-yl)-amine (6.4 mmol) was dissolved in EtOH (10 ml) and hydrogenated under nitrogen with Pd(C) 340 mg (0.32 mmol) with stirring overnight at RT. The reaction mixture was filtered out over Celite and washed with CH2Cl2. After removal of the solvent, the product 1,4-dioxa-spiro[4.5]dec-8-ylamine 824 mg (82% of theoretical) was obtained.
Quantity
6.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(C)
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:18][CH2:17][C:12]2([O:16][CH2:15][CH2:14][O:13]2)[CH2:11][CH2:10]1)C1C=CC=CC=1>CCO>[O:13]1[C:12]2([CH2:17][CH2:18][CH:9]([NH2:8])[CH2:10][CH2:11]2)[O:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
6.4 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCC2(OCCO2)CC1
Name
Pd(C)
Quantity
340 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered out over Celite
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 824 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.